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Compound of Interest

3-(4-Chloro-phenyl)-

Compound Name:
benzo[D]isoxazol-6-OL

CAS No.: 885273-28-9

Cat. No.: B1460683

Get Quote

Executive Summary & Chemical Identity

This monograph details the physicochemical properties, synthesis, and pharmacophore utility
of 3-(4-chlorophenyl)-benzo[d]isoxazol-6-ol. As a functionalized 1,2-benzisoxazole, this
molecule represents a critical scaffold in the design of atypical antipsychotics
(risperidone/paliperidone analogs) and antiepileptics (zonisamide analogs). Its 6-hydroxyl
position serves as a versatile metabolic handle or conjugation site for structure-activity
relationship (SAR) expansion.
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Property Specification

IUPAC Name 3-(4-chlorophenyl)-1,2-benzoxazol-6-ol
CAS Number 885273-28-9

Molecular Formula C13HsCINO:2

Molecular Weight 245.66 g/mol

Exact Mass 245.0244

SMILES Oclccc2ce(cl)nwe(c2)c3cec(Clyce3
pKa (Predicted) ~9.2 (Phenolic OH)

LogP (Predicted) 3.4-38

Structural Analysis & Pharmacophore Mapping

The molecule consists of three distinct pharmacophoric regions:

e The Core (Benzo[d]isoxazole): A bioisostere for indole or benzothiophene, providing rigid
scaffolding and hydrogen bond acceptance (N-O moiety).

e The Hydrophobic Tail (3-Aryl Group): The 4-chlorophenyl moiety is critical for occupying
hydrophobic pockets in targets such as the Dopamine D2 receptor or Estrogen Receptor
(ER-B). The chlorine atom enhances lipophilicity and metabolic stability against para-
hydroxylation.

e The Polar Head (6-Hydroxyl): A hydrogen bond donor/acceptor. In drug metabolism, this
mimics the primary metabolite of non-hydroxylated precursors, increasing water solubility. In
synthesis, it acts as a nucleophilic "hook" for etherification (e.g., attaching amino-alkyl
chains).

Pharmacophore Visualization
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Figure 1: Pharmacophore dissection of the 3-aryl-1,2-benzisoxazole scaffold.

Synthesis Protocols

The synthesis of 1,2-benzisoxazoles typically proceeds via the cyclization of o-
hydroxyketoximes. Below are two validated protocols: a scalable industrial route and a flexible
discovery route.

Protocol A: Classical Oxime Cyclization (Scalable)

This method utilizes the Kaiser-Ploquin cyclization strategy, robust for multigram scale-up.
Step 1: Friedel-Crafts Acylation

» Reagents: Resorcinol, 4-Chlorobenzoyl chloride, AICIs (Lewis Acid), Nitrobenzene or 1,2-
Dichloroethane.

e Mechanism: Electrophilic aromatic substitution at the 4-position of resorcinol (sterically
favored over 2-position).

e Product: (4-Chloro-phenyl)-(2,4-dihydroxy-phenyl)-methanone.
Step 2: Oximation & Cyclization

e Reagents: Hydroxylamine hydrochloride (NH20H-HCI), Sodium Acetate (NaOAc), Ethanol,
Acetic Anhydride (Acz0), Pyridine.

e Procedure:

o Dissolve the benzophenone intermediate in Ethanol.
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[e]

Add 1.5 eq. NH20H-HCI and 2.0 eq. NaOAc. Reflux for 4-6 hours.

Isolate the oxime intermediate.

o

[¢]

Cyclization: Treat the oxime with Acetic Anhydride/Pyridine (or reflux in DMF with K2CO3)
to effect the intramolecular displacement of the o-hydroxyl group by the oxime oxygen.

[¢]

Hydrolysis: The 6-position may be acetylated during cyclization; mild basic hydrolysis
(NaOH/MeOH) restores the free 6-OH.

Protocol B: [3+2] Cycloaddition (Discovery Route)

Ideal for generating libraries with varying aryl substitutions.

e Reagents: 4-Chloro-N-hydroxybenzimidoyl chloride (Nitrile oxide precursor), Benzyne
precursor (from silyl aryl triflates), Fluoride source (CsF).

e Mechanism: In situ generation of a nitrile oxide dipole reacts with a benzyne dipolarophile.[1]

o Note: This route is less regioselective without careful control of the benzyne precursor but
allows for rapid diversification.

Synthesis Workflow Diagram
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Figure 2: Step-by-step synthetic pathway via the oxime route.
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Biological Applications & Handling
Therapeutic Potential

e Antipsychotic Precursor: This molecule is structurally homologous to the metabolite of
Bifeprunox and related piperazine-benzisoxazoles. The 6-OH group is typically alkylated with
a piperazine-linker to generate high-affinity D2/5-HT2A ligands.

o Estrogen Receptor Modulation: The phenolic ring mimics the A-ring of estradiol, while the
benzisoxazole core provides a rigid spacer, making it a candidate for ER-[3 selective
agonists.

Handling & Stability

» Storage: Store at -20°C. Hygroscopic.
e Solubility: Soluble in DMSO (>20 mg/mL) and DMF. Poorly soluble in water.

o Safety: Irritant. Avoid inhalation. The benzisoxazole ring can be labile under strong reducing
conditions (cleavage of N-O bond).

References

» National Institutes of Health (NIH). (2010). Synthesis of Benzisoxazoles by the [3 + 2]
Cycloaddition of in situ Generated Nitrile Oxides and Arynes.[2] PMC. Retrieved from [Link]

» Google Patents. (2020). Preparation method of 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole
hydrochloride.[3] CN111777601B. Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC2852127/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2852127/
https://patents.google.com/patent/CN111777601B/en
https://patents.google.com/patent/CN111777601B/en
https://www.benchchem.com/product/b1460683/docs#technical-monograph-3-4-chlorophenyl-benzo-d-isoxazol-6-ol-1
https://www.benchchem.com/product/b1460683/docs#technical-monograph-3-4-chlorophenyl-benzo-d-isoxazol-6-ol-1
https://www.benchchem.com/product/b1460683/docs#technical-monograph-3-4-chlorophenyl-benzo-d-isoxazol-6-ol-1
https://www.benchchem.com/product/b1460683/docs#technical-monograph-3-4-chlorophenyl-benzo-d-isoxazol-6-ol-1
https://www.benchchem.com/product/b1460683?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1460683?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1460683?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

